molecular formula C18H18N4 B1684306 WZ811 CAS No. 55778-02-4

WZ811

Cat. No.: B1684306
CAS No.: 55778-02-4
M. Wt: 290.4 g/mol
InChI Key: KBVFRXIGQQRMEF-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    WZ811 plays a crucial role in biochemical reactions by specifically antagonizing the CXCR4 receptor. CXCR4 is a G-protein-coupled receptor that binds to the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). This compound inhibits the CXCR4/SDF-1-mediated modulation of cyclic adenosine monophosphate (cAMP) levels in cells, with an effective concentration (EC50) of 1.2 nM . Additionally, this compound blocks SDF-1-induced Matrigel invasion in cells with an EC50 of 5.2 nM . This compound interacts with various biomolecules, including CXCR4, and disrupts the signaling pathways mediated by this receptor.

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of TF-1 and UT-7 cells in a dose-dependent manner and induces apoptosis in chronic lymphocytic leukemia cells . This compound also enhances the sensitivity of cells to docetaxel, a chemotherapeutic agent . Furthermore, this compound inhibits the migration and invasion of cancer cells, such as MDA-MB-231 breast carcinoma cells, by blocking the CXCR4/SDF-1 signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its ligand, SDF-1. This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration . By blocking the CXCR4/SDF-1 interaction, this compound effectively reduces the activation of these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound maintains its potency in inhibiting CXCR4-mediated signaling pathways. Long-term studies have shown that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells even after prolonged exposure

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. In mouse xenograft models of chronic lymphocytic leukemia, this compound administered at a dosage of 40 mg/kg effectively inhibited tumor growth and blocked the CXCR4/PI3K/AKT signaling pathway . Higher doses of this compound have been associated with increased apoptosis and reduced tumor aggressiveness . At very high doses, potential toxic or adverse effects may occur, and careful dosage optimization is necessary to achieve therapeutic efficacy without causing harm.

    Metabolic Pathways

    This compound is involved in metabolic pathways related to the CXCR4 receptor. By inhibiting the CXCR4/SDF-1 interaction, this compound affects the downstream signaling pathways, including the PI3K/AKT pathway . This inhibition leads to changes in metabolic flux and metabolite levels within the cells. Additionally, this compound’s interaction with CXCR4 may influence the expression of genes involved in cellular metabolism, further affecting the overall metabolic state of the cells .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the CXCR4 receptor suggests that it may be actively transported to areas with high CXCR4 expression . This targeted distribution enhances the compound’s efficacy in inhibiting CXCR4-mediated signaling pathways. Additionally, this compound’s localization and accumulation within specific tissues may be influenced by its interactions with cellular transport mechanisms .

    Subcellular Localization

    The subcellular localization of this compound is primarily associated with its target receptor, CXCR4. Upon binding to CXCR4, this compound may be directed to specific cellular compartments where CXCR4 is localized . This localization is crucial for the compound’s activity, as it allows this compound to effectively inhibit CXCR4-mediated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its function and activity .

    Preparation Methods

  • Chemical Reactions Analysis

    • WZ811 undergoes various reactions, including inhibition of SDF-1-induced modulation of cAMP levels (EC50 = 1.2 nM) and Matrigel invasion (EC50 = 5.2 nM).
    • Common reagents and conditions for these reactions are not explicitly mentioned in the available literature.
  • Scientific Research Applications

    • WZ811’s potential applications span multiple fields:

        Chemistry: As a CXCR4 antagonist, it can be used in drug discovery and chemical biology research.

        Biology: It affects hematopoietic stem cell migration and lymphocyte function.

        Medicine: this compound may have therapeutic implications for CXCR4-related diseases.

        Industry: Its unique properties make it valuable for drug development.

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available information.

    Properties

    IUPAC Name

    N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBVFRXIGQQRMEF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10468697
    Record name WZ811
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10468697
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    290.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    55778-02-4
    Record name WZ811
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10468697
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name WZ 811
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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